molecular formula C20H36BrOP B14590336 Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide CAS No. 61079-80-9

Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide

Cat. No.: B14590336
CAS No.: 61079-80-9
M. Wt: 403.4 g/mol
InChI Key: CCAZSIUVMRPUMC-UHFFFAOYSA-M
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Description

Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide is an organophosphorus compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and a counter anion, in this case, bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide typically involves the reaction of tributylphosphine with 4-methoxybenzyl bromide. The reaction proceeds via nucleophilic substitution, where the phosphorus atom in tributylphosphine attacks the carbon atom in 4-methoxybenzyl bromide, leading to the formation of the phosphonium salt.

Industrial Production Methods

Industrial production of phosphonium salts often involves similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve controlling the temperature, solvent choice, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to regenerate the phosphine.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or other halides can replace the bromide ion.

Major Products Formed

    Oxidation: Tributylphosphine oxide.

    Reduction: Tributylphosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide involves its ability to act as a nucleophile or electrophile in various reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating various chemical transformations. In biological systems, it can interact with cellular membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another phosphonium salt with three phenyl groups attached to the phosphorus atom.

    Tetrabutylphosphonium bromide: Similar structure but with four butyl groups attached to the phosphorus atom.

    Tributylphosphine oxide: The oxidized form of tributylphosphine.

Uniqueness

Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties to the compound. This can influence its reactivity and interactions in various chemical and biological systems, making it distinct from other phosphonium salts.

Properties

CAS No.

61079-80-9

Molecular Formula

C20H36BrOP

Molecular Weight

403.4 g/mol

IUPAC Name

tributyl-[(4-methoxyphenyl)methyl]phosphanium;bromide

InChI

InChI=1S/C20H36OP.BrH/c1-5-8-15-22(16-9-6-2,17-10-7-3)18-19-11-13-20(21-4)14-12-19;/h11-14H,5-10,15-18H2,1-4H3;1H/q+1;/p-1

InChI Key

CCAZSIUVMRPUMC-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)OC.[Br-]

Origin of Product

United States

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